molecular formula C8H15ClO3S B13642244 4-Methoxycycloheptane-1-sulfonyl chloride

4-Methoxycycloheptane-1-sulfonyl chloride

Cat. No.: B13642244
M. Wt: 226.72 g/mol
InChI Key: ICHNHJYEIHZFCW-UHFFFAOYSA-N
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Description

4-Methoxycycloheptane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cycloheptane ring substituted with a methoxy group (-OCH3). Sulfonyl chlorides are widely used as intermediates in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxycycloheptane-1-sulfonyl chloride typically involves the reaction of 4-methoxycycloheptanol with chlorosulfonic acid (ClSO3H). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. The general reaction scheme is as follows:

4-Methoxycycloheptanol+ClSO3H4-Methoxycycloheptane-1-sulfonyl chloride+H2O\text{4-Methoxycycloheptanol} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Methoxycycloheptanol+ClSO3​H→4-Methoxycycloheptane-1-sulfonyl chloride+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of chlorosulfonic acid as a sulfonating agent is common due to its high reactivity and ability to produce sulfonyl chlorides in high yields.

Chemical Reactions Analysis

Types of Reactions

4-Methoxycycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: Reduction of the sulfonyl chloride group can yield sulfonamides or sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: Water or aqueous bases like sodium hydroxide can be used to hydrolyze the sulfonyl chloride.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: 4-Methoxycycloheptane-1-sulfonic acid.

    Reduction: Sulfonamides or sulfides.

Scientific Research Applications

4-Methoxycycloheptane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as the sulfonation of peptides and proteins.

    Medicine: Utilized in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: Applied in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxycycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify proteins by reacting with amino groups, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxycyclohexane-1-sulfonyl chloride: Similar structure but with a six-membered ring.

    4-Methoxybenzenesulfonyl chloride: Contains a benzene ring instead of a cycloheptane ring.

    Cycloheptane-1-sulfonyl chloride: Lacks the methoxy group.

Uniqueness

4-Methoxycycloheptane-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a seven-membered cycloheptane ring. This combination of functional groups and ring size imparts distinct reactivity and properties compared to other sulfonyl chlorides. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

4-methoxycycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-12-7-3-2-4-8(6-5-7)13(9,10)11/h7-8H,2-6H2,1H3

InChI Key

ICHNHJYEIHZFCW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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